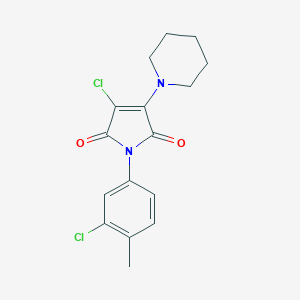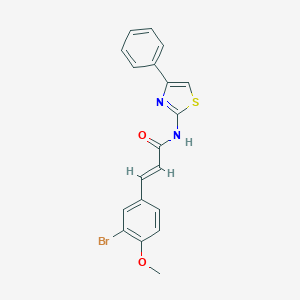![molecular formula C31H26N6O3S B380838 2-[[5-[3-(1,3-dioxobenzo[de]isoquinolin-2-yl)propyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-(pyridin-3-ylmethyl)acetamide CAS No. 315239-13-5](/img/structure/B380838.png)
2-[[5-[3-(1,3-dioxobenzo[de]isoquinolin-2-yl)propyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-(pyridin-3-ylmethyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Molecular Structure Analysis
The molecular structure of this compound is based on its molecular formula, C31H26N6O3S. It includes a 1,3-dioxobenzo[de]isoquinolin-2-yl group, a 1,2,4-triazol-3-yl group, and a pyridin-3-ylmethyl group. For a detailed structural analysis, it would be best to refer to a crystallography or spectroscopy study.Physical And Chemical Properties Analysis
The molecular weight of this compound is 562.6 g/mol. Unfortunately, the available resources do not provide further information on the physical and chemical properties of this compound, such as its density, boiling point, melting point, or flash point .Scientific Research Applications
Synthesis and Biological Potential
Synthesis Techniques
The process of synthesizing derivatives similar to the compound involves multiple steps, including alkylation and condensation reactions. These methods facilitate the creation of a variety of compounds with potential biological activity, by incorporating different substituents into the 1,2,4-triazole framework (Chalenko et al., 2019).
Antimicrobial and Antibacterial Activities
Derivatives of 1,2,4-triazole have shown promising results in screening for antimicrobial and antibacterial properties. This includes the potential to inhibit the growth of various bacterial and fungal strains, which indicates a broad spectrum of application in developing new antimicrobial agents (MahyavanshiJyotindra et al., 2011).
Anticancer Potential
The modification of compounds structurally related to the one , by incorporating different functional groups, has been explored for their anticancer effects. For example, replacing certain groups with alkylurea has shown to retain antiproliferative activity and reduce toxicity, indicating potential in cancer therapy research (Wang et al., 2015).
Anti-inflammatory and Antioxidant Activities
Some derivatives have been synthesized and evaluated for their anti-inflammatory and antioxidant activities, showing significant potential in treating inflammation and oxidative stress-related conditions (Baviskar et al., 2013).
CNS Activity
The exploration of triazolo-pyridine derivatives, closely related to the compound of interest, has indicated their usefulness in treating central nervous system (CNS) disorders, including depression, anxiety, and other conditions affecting the CNS (Habernickel, 2001).
properties
IUPAC Name |
2-[[5-[3-(1,3-dioxobenzo[de]isoquinolin-2-yl)propyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-(pyridin-3-ylmethyl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H26N6O3S/c38-27(33-19-21-8-6-16-32-18-21)20-41-31-35-34-26(37(31)23-11-2-1-3-12-23)15-7-17-36-29(39)24-13-4-9-22-10-5-14-25(28(22)24)30(36)40/h1-6,8-14,16,18H,7,15,17,19-20H2,(H,33,38) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONMQZGJQIBVKHI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=NN=C2SCC(=O)NCC3=CN=CC=C3)CCCN4C(=O)C5=CC=CC6=C5C(=CC=C6)C4=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H26N6O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
562.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[[5-[3-(1,3-dioxobenzo[de]isoquinolin-2-yl)propyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-(pyridin-3-ylmethyl)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-{[4-chloro-1-(2,5-dichlorophenyl)-2,5-dioxo-2,5-dihydro-1H-pyrrol-3-yl]amino}benzoic acid](/img/structure/B380755.png)
![Ethyl 4-[(4-methylphenyl)amino]quinoline-3-carboxylate](/img/structure/B380758.png)

![8-[[Butyl(methyl)amino]methyl]-3-(3,4-dimethoxyphenyl)-7-hydroxy-2-(trifluoromethyl)chromen-4-one](/img/structure/B380762.png)
![Ethyl 4-(3-methoxyanilino)benzo[h]quinoline-3-carboxylate](/img/structure/B380763.png)
![Ethyl 4-(3-acetylanilino)benzo[h]quinoline-3-carboxylate](/img/structure/B380764.png)
![Ethyl 8-chloro-4-[(2-ethoxyphenyl)amino]quinoline-3-carboxylate](/img/structure/B380767.png)

![Ethyl 4-{[4-(methoxycarbonyl)phenyl]amino}benzo[h]quinoline-3-carboxylate](/img/structure/B380769.png)
![Ethyl 2-{[(3-methylphenoxy)acetyl]amino}-5-phenyl-3-thiophenecarboxylate](/img/structure/B380770.png)

![Ethyl 2-[(3,4-dimethoxybenzoyl)amino]-5-phenylthiophene-3-carboxylate](/img/structure/B380775.png)
![[4-[(E)-[[2-[[5-[(4-chlorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]sulfanyl]acetyl]hydrazinylidene]methyl]-2-methoxyphenyl] acetate](/img/structure/B380776.png)
![N-cyclopentyl-2-[4-(1-methyl-1-phenylethyl)phenoxy]acetamide](/img/structure/B380777.png)